molecular formula C13H23NO3 B2963806 Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate CAS No. 2253641-01-7

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate

Cat. No.: B2963806
CAS No.: 2253641-01-7
M. Wt: 241.331
InChI Key: GTAFLYOFDSVADI-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a formyl group, and a cyclohexyl ring

Scientific Research Applications

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate has hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclohexyl aldehyde in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,3S)-3-hydroxymethylcyclopentyl]carbamate
  • tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFLYOFDSVADI-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.